molecular formula C11H10Cl2O4 B2630991 3-(2,6-Dichlorophenyl)pentanedioic acid CAS No. 371981-21-4

3-(2,6-Dichlorophenyl)pentanedioic acid

Cat. No. B2630991
M. Wt: 277.1
InChI Key: ARPVXTGEZBFYLC-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)pentanedioic acid is a chemical compound with the molecular formula C11H10Cl2O4 . It has a molecular weight of 277.1 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-(2,6-Dichlorophenyl)pentanedioic acid is 1S/C11H10Cl2O4/c12-7-2-1-3-8(13)11(7)6(4-9(14)15)5-10(16)17/h1-3,6H,4-5H2,(H,14,15)(H,16,17) . This code provides a specific representation of the molecule’s structure. Unfortunately, a detailed molecular structure analysis is not available from the current search results.


Physical And Chemical Properties Analysis

3-(2,6-Dichlorophenyl)pentanedioic acid is a powder that is stored at room temperature . It has a molecular weight of 277.1 .

Scientific Research Applications

Atmospheric Chemistry

A study by Kubátová et al. (2000) explored the atmospheric chemistry of various organic compounds, including novel dicarboxylic acids, in aerosol samples collected in the Amazon basin. They found that these acids, likely secondary organic aerosol products, contributed significantly to the class of dicarboxylic acids, indicating the potential atmospheric relevance of compounds like 3-(2,6-Dichlorophenyl)pentanedioic acid (Kubátová et al., 2000).

Crystallography and Enzyme Inhibition

Amankrah et al. (2021) synthesized and characterized the oximino(2,6-dichlorophenyl)acetonitrile, a derivative in the family of cyanoximes. This compound demonstrated potent inhibition of the Carbonyl Reductase enzyme, suggesting potential applications in medicine and crystallography (Amankrah et al., 2021).

Organic Synthesis and Catalysis

A study by Ouyang et al. (1997) explored the manganese(III)-mediated intermolecular cyclization reactions of alkenes and active methylene compounds. This research indicates a potential application of 3-(2,6-Dichlorophenyl)pentanedioic acid in the field of organic synthesis and catalysis (Ouyang et al., 1997).

Farnesyltransferase Inhibition

In the context of biochemical research, Liuqing et al. (2015) reported on the synthesis and biological evaluation of pentanedioic acid derivatives, including those related to 3-(2,6-Dichlorophenyl)pentanedioic acid, as farnesyltransferase inhibitors. Such compounds could be valuable in the development of new therapeutic agents (Liuqing et al., 2015).

Radiopharmaceutical Applications

Chen et al. (2011) synthesized and evaluated a derivative of pentanedioic acid, [18F]DCFPyL, as a potential imaging agent for prostate-specific membrane antigen (PSMA). This research highlights the potential use of compounds like 3-(2,6-Dichlorophenyl)pentanedioic acid in radiopharmaceuticals and cancer imaging (Chen et al., 2011).

Luminescence Properties in Chemistry

Research by Zhai et al. (2017) on the solvothermal synthesis of Eu(III) and bimetallic Eu(III)/Cu(II) compounds used a derivative of pentanedioic acid. This study provides insights into the use of such compounds in luminescence studies and material chemistry (Zhai et al., 2017).

NMR Study and Antioxidant Potency

Dineshkumar and Parthiban (2022) synthesized and characterized a molecule closely related to 3-(2,6-Dichlorophenyl)pentanedioic acid, investigating its antioxidant potency. This indicates potential applications in pharmaceuticals and health sciences (Dineshkumar & Parthiban, 2022).

X-ray Imaging Applications

A study by Gopan et al. (2021) synthesized a radiopaque compound for potential X-ray imaging applications, demonstrating the diverse utility of compounds related to 3-(2,6-Dichlorophenyl)pentanedioic acid in medical diagnostics and imaging (Gopan et al., 2021).

Safety And Hazards

Safety data sheets suggest that personal protective equipment should be worn when handling 3-(2,6-Dichlorophenyl)pentanedioic acid . It’s important to avoid getting the compound in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . The compound should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed .

properties

IUPAC Name

3-(2,6-dichlorophenyl)pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O4/c12-7-2-1-3-8(13)11(7)6(4-9(14)15)5-10(16)17/h1-3,6H,4-5H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPVXTGEZBFYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CC(=O)O)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dichlorophenyl)pentanedioic acid

Citations

For This Compound
1
Citations
DA Perrey, JX Li, Y Zhang - Synthesis, 2017 - thieme-connect.com
SB612111 [(5S,7S)-7-{[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl}-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol] is a potent and selective antagonist of the nociception/…
Number of citations: 2 www.thieme-connect.com

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